4-Cyano-4'-methylbiphenyl

Beschreibung

Overview of Biphenyl (B1667301) Derivatives in Contemporary Chemistry

Biphenyls, characterized by two phenyl rings linked by a single bond, are a cornerstone of modern organic chemistry. rsc.orgarabjchem.org Their rigid, yet conformationally flexible, scaffold has made them indispensable in a multitude of applications. In materials science, biphenyl derivatives are fundamental to the development of liquid crystals for displays (LCDs), organic light-emitting diodes (OLEDs), and advanced polymers. rsc.orgarabjchem.org Their unique electronic and photophysical properties allow for the precise tuning of material characteristics. ktu.edumdpi.com

In the realm of medicinal chemistry, the biphenyl moiety is considered a "privileged scaffold," frequently appearing in the structure of pharmaceuticals. ktu.edumdpi.com This is attributed to its ability to engage in crucial interactions with biological targets. ktu.edu Biphenyl-containing compounds have demonstrated a wide array of pharmacological activities, including antihypertensive, antimicrobial, and anti-inflammatory properties. researchgate.net Furthermore, the axial chirality exhibited by certain substituted biphenyls makes them valuable as ligands in asymmetric catalysis, a critical tool in the synthesis of enantiomerically pure drugs. ktu.edumdpi.com The functionalization of the biphenyl core through reactions like Suzuki-Miyaura coupling has greatly expanded the library of accessible derivatives, fueling further discoveries. rsc.orgacs.org

Significance of 4-Cyano-4'-methylbiphenyl within Biphenyl Chemistry

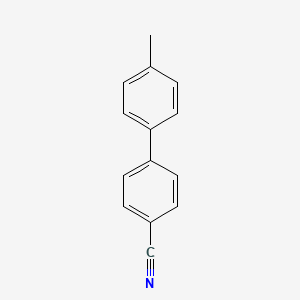

This compound, with the chemical formula C₁₄H₁₁N, holds a specific and important position within the vast family of biphenyl derivatives. guidechem.combiosynth.com It is a disubstituted biphenyl, featuring a cyano (-CN) group at the 4-position of one phenyl ring and a methyl (-CH₃) group at the 4'-position of the other. guidechem.com This para-substitution pattern is crucial, as it imparts a combination of electronic and structural properties that are highly desirable for several applications.

The primary significance of this compound lies in its role as a key intermediate and building block in organic synthesis. guidechem.com The cyano and methyl groups offer distinct points for further chemical modification. It is particularly noted for its use in the synthesis of more complex molecules, including certain pharmaceuticals. guidechem.com Moreover, its structural similarity to foundational liquid crystal molecules makes it a subject of interest in materials science research. guidechem.com

Historical Context of Cyano- and Methyl-Substituted Biphenyl Compounds

The historical importance of cyano-substituted biphenyls is intrinsically linked to the revolutionary development of liquid crystal displays (LCDs). The pioneering work of George William Gray and his team at the University of Hull in the 1970s led to the synthesis of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), the first in a series of cyanobiphenyls that exhibited a stable nematic liquid crystal phase at room temperature. This breakthrough, driven by a need for materials for practical display applications, transformed the field from academic curiosity to a cornerstone of modern technology. researchgate.net

The research that followed systematically explored the impact of different substituent groups on the biphenyl core to fine-tune its properties. The introduction of various alkyl and alkoxy groups, including the methyl group, was a logical progression in these structure-property relationship studies. mdpi.com While the initial focus was on creating materials with specific liquid crystalline properties, this exploration also broadened the synthetic toolkit and understanding of substituted biphenyls in general, paving the way for their use in other areas of chemical research.

Emerging Research Frontiers for this compound

While established in its role as a synthetic intermediate, this compound continues to be relevant in emerging areas of research. guidechem.com Its inherent optical and electronic properties make it a candidate for investigation in the development of novel optoelectronic materials. guidechem.com Researchers are exploring its potential inclusion in advanced materials like those used for organic light-emitting diodes (OLEDs). guidechem.com

Furthermore, its application as a building block in medicinal chemistry is an active area of investigation. guidechem.com The biphenyl scaffold is a key component in the synthesis of sartan-based antihypertensive drugs, and intermediates like 2-cyano-4'-methylbiphenyl (B41195) are crucial in this process. patsnap.comgoogle.com Ongoing research aims to develop more efficient and environmentally friendly catalytic methods for the synthesis of such intermediates. patsnap.com As the demand for advanced materials and pharmaceuticals grows, the exploration of versatile molecules like this compound is expected to continue, opening up new avenues for its application. guidechem.comvaluates.com

Compound Information

| Compound Name |

| This compound |

| 4-cyano-4'-pentylbiphenyl (5CB) |

| 2-cyano-4'-methylbiphenyl |

| Biphenyl |

| Diphenyl ether |

| p-hydroxybiphenyl |

| p,p'-dihydroxybiphenyl |

| Polychlorinated biphenyls |

| Lithium biphenyl |

| o-chlorobenzonitrile |

| p-toluene boronic acid |

| 4-bromobenzylamine |

| 2-bromobenzonitrile |

| parabromotoluene |

Chemical Data for this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₁N |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 50670-50-3 |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBWMVSMTSYUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068573 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-50-3 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50670-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Cyano 4 Methylbiphenyl

Advanced Synthetic Routes and Optimization Strategies

Modern organic synthesis prioritizes the development of efficient, selective, and sustainable methods for the construction of carbon-carbon bonds. In the context of 4-cyano-4'-methylbiphenyl synthesis, Suzuki coupling and Grignard reactions have emerged as powerful tools, with ongoing research focused on optimizing these routes for higher yields, milder reaction conditions, and greater functional group tolerance. acs.orgresearchgate.net

Suzuki Coupling Reactions for Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. libretexts.org It typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org This methodology has proven to be highly effective for the synthesis of biaryl compounds like this compound. researchgate.net

The synthesis of this compound via the Suzuki-Miyaura coupling typically involves the reaction of 4-halobenzonitrile (commonly 4-bromobenzonitrile) with 4-methylphenylboronic acid. researchgate.netresearchgate.net The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

The choice of reactants, catalyst, base, and solvent significantly influences the reaction's efficiency. For instance, the reactivity of the aryl halide is a critical factor, with aryl iodides being more reactive than bromides, which are in turn more reactive than chlorides. researchgate.net

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-bromobenzonitrile | 4-methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 95 | researchgate.net |

| 4-chlorobenzonitrile | 4-methylphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 92 | acs.org |

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. inovatus.es In the context of the Suzuki coupling, this has led to the exploration of "green" solvents, particularly water. researchgate.netcolab.ws Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net The use of water as a solvent in Suzuki coupling reactions for the synthesis of biaryls has been shown to be effective, often with the use of water-soluble catalysts or phase-transfer catalysts. researchgate.netcolab.ws These aqueous methods not only reduce the environmental impact but can also simplify product purification. researchgate.net Furthermore, the development of recyclable catalysts, such as palladium nanoparticles supported on various materials, contributes to the sustainability of the process. inovatus.es

The choice of catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling reaction. nih.govacs.org While simple palladium salts can be used, the use of phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) often leads to more active and stable catalytic systems. nih.govresearchgate.netnih.gov Bulky and electron-rich phosphine ligands, such as SPhos, have been shown to be particularly effective, allowing for reactions to be performed at lower catalyst loadings and even at room temperature. acs.org These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov The structure of the ligand can significantly impact the catalyst's activity and selectivity, and a wide range of ligands have been developed to address the coupling of challenging substrates. acs.orgrsc.org

| Ligand | Catalyst Precursor | Substrate 1 | Substrate 2 | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triphenylphosphine (PPh3) | Pd(OAc)2 | 4-bromobenzonitrile | phenylboronic acid | 85 | researchgate.net |

| SPhos | Pd(OAc)2 | 4-chlorobenzonitrile | phenylboronic acid | 98 | acs.org |

| XPhos | Pd2(dba)3 | 4-chlorotoluene | phenylboronic acid | 94 | organic-chemistry.org |

Grignard Reactions in the Synthesis of this compound

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. mnstate.edulibretexts.org The synthesis of this compound can be achieved through the cross-coupling of a Grignard reagent with an aryl halide. asianpubs.org

While Grignard reagents can react directly with some electrophiles, their cross-coupling with aryl halides often requires a transition metal catalyst to achieve high yields and selectivity. researchgate.netbanglajol.info Various transition metals, including nickel, palladium, and iron, have been employed to catalyze these reactions. researchgate.netbanglajol.info Iron catalysts are particularly attractive due to their low cost and low toxicity. banglajol.info The catalytic cycle is believed to involve the formation of an organometallic intermediate which then undergoes transmetalation with the Grignard reagent, followed by reductive elimination to form the biaryl product. banglajol.info

A common approach for the synthesis of this compound involves the preparation of p-tolylmagnesium chloride from p-chlorotoluene and magnesium, followed by its reaction with o-chlorobenzonitrile in the presence of a transition metal catalyst like manganese chloride or a nickel complex. asianpubs.orggoogle.com One of the challenges in Grignard cross-coupling is the potential for homo-coupling of the Grignard reagent. libretexts.orgbanglajol.info However, careful control of reaction conditions and the use of appropriate catalysts can minimize this side reaction. organic-chemistry.org

| Aryl Halide | Grignard Reagent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-chlorobenzonitrile | p-tolylmagnesium chloride | MnCl2 | THF/Toluene | 79.4 | asianpubs.org |

| o-chlorobenzonitrile | p-tolylmagnesium chloride | Ni(PPh3)2Cl2 | THF/Toluene | 81.8 | asianpubs.org |

| 4-bromobenzonitrile | p-tolylmagnesium bromide | FeCl3 | THF | - | banglajol.info |

Challenges and Improvements in Grignard Synthesis

To address these challenges, several improvements have been investigated. One effective enhancement is the use of a mixed solvent system. While tetrahydrofuran (THF) is a common solvent for Grignard reactions, leading to yields of over 80%, its industrial application is hampered by the need for careful pretreatment and difficulties in recycling. asianpubs.org Research has shown that a combination of toluene and THF can significantly improve the reaction yield and facilitate solvent recycling, making the process more suitable for industrial-scale production. asianpubs.org Furthermore, the choice of initiator for the Grignard reagent formation can impact safety and efficiency. Replacing traditional initiators like molecular iodine with agents such as diisobutylaluminum hydride (DIBAH) can allow the reaction to proceed under milder conditions and with improved safety profiles. pku.edu.cn

Negishi Cross-Coupling Methods

The Negishi cross-coupling reaction offers a powerful method for forming C-C bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net For the synthesis of this compound, this typically involves the reaction of a p-tolylzinc halide with o-chlorobenzonitrile. google.com

This method is valued for its high reactivity and tolerance of a wide range of functional groups. nih.gov However, a significant drawback can be the cost of the palladium or nickel catalysts, which can sometimes be high, and the potential need for complex, composite catalysts, which may not be cost-effective for industrial production. google.com Despite this, the Negishi coupling remains a versatile tool, with ongoing research focused on developing more efficient and economical catalyst systems. researchgate.netnih.gov

| Coupling Partners | Catalyst | Key Features | Source |

|---|---|---|---|

| o-chlorobenzonitrile and a zinc reagent | Palladium and Nickel | Readily available raw materials and a simple route, but catalyst costs can be high. | google.com |

Stille Cross-Coupling Reactions

The Stille cross-coupling reaction involves the reaction of an organotin compound (organostannane) with an organic halide catalyzed by palladium. orgsyn.orgorganic-chemistry.org This method is particularly advantageous due to the stability of organostannanes in air and moisture and their compatibility with a broad array of functional groups. orgsyn.org The reaction mechanism typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Despite its versatility, the primary disadvantage of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org This can be a significant concern, especially in the synthesis of pharmaceutical intermediates. Research efforts have been directed towards developing protocols that are catalytic in tin to mitigate these issues.

| Catalyst Type | Ligand Additives | Key Advantages | Primary Disadvantage | Source |

|---|---|---|---|---|

| Palladium(0) or Palladium(II) sources | Sterically hindered, electron-rich phosphine ligands | Tolerates a wide variety of functional groups; organostannanes are stable to air and moisture. | Toxicity of organotin compounds and byproducts. | orgsyn.orgorganic-chemistry.orgharvard.edu |

Other Metal-Catalyzed Coupling Approaches

Beyond the more common palladium-catalyzed reactions, other transition metals have been successfully employed to catalyze the synthesis of this compound.

Nickel-Catalyzed Reactions

Nickel catalysts are often a more cost-effective alternative to palladium and have been shown to be effective in various cross-coupling reactions. In the context of this compound synthesis, nickel catalysts are frequently used in conjunction with Grignard reagents. For example, the coupling of o-chlorobenzonitrile with p-tolylmagnesium chloride can be efficiently catalyzed by nickel complexes. asianpubs.org One study reported a yield of 81.8% using a catalytic amount of Ni(PPh₃)₂Cl₂. asianpubs.org Nickel catalysts can also be used in Stille-type couplings, for instance, in reactions involving the cleavage of C-N bonds. nih.gov

Manganese-Catalyzed Reactions

Manganese salts, such as manganese(II) chloride (MnCl₂), have proven to be simple, inexpensive, and effective catalysts for the cross-coupling of Grignard reagents with aryl halides. google.com The use of MnCl₂ to catalyze the reaction between p-tolylmagnesium halide and o-chlorobenzonitrile is a method adopted by many manufacturers due to its short process route, readily available raw materials, and low catalyst cost. google.com However, this process can suffer from the formation of byproducts, leading to lower yields and increased production costs. google.com Research has shown that in the presence of 5 mol% MnCl₂ in THF at -5 °C, the reaction between o-chlorobenzonitrile and p-tolylmagnesium chloride proceeds to form the desired product. asianpubs.org

| Catalyst | Reactants | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Ni(PPh₃)₂Cl₂ (5 mol %) | o-chlorobenzonitrile, p-tolylmagnesium chloride | Toluene-THF | - | 81.8% | asianpubs.org |

| MnCl₂ (5 mol %) | o-chlorobenzonitrile, p-tolylmagnesium chloride | THF | -5 °C | - | asianpubs.org |

Alternative Synthetic Pathways

In addition to the aforementioned methods, other synthetic strategies have been developed for the preparation of this compound.

One notable alternative is the Suzuki cross-coupling reaction . This method involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex. For the synthesis of this compound, this would typically involve the coupling of p-tolylboronic acid with o-chlorobenzonitrile. The Suzuki coupling is known for its high yields, often in the range of 93-95%, and the absence of byproducts. google.com However, it requires the preparation of p-tolylboronic acid, which can involve low temperatures, and the use of a catalyst and a significant amount of inorganic base, which can lead to environmental concerns. google.com

Another, less common, route involves the Meyer reaction . This pathway utilizes salicylic acid or o-anisic acid as starting materials and proceeds through an oxazoline intermediate to eventually yield this compound. google.com While this method starts with inexpensive raw materials and avoids the formation of dimethylbiphenyl byproduct, it is characterized by a long synthetic route, high consumption of auxiliary materials, and significant equipment investment, making it less suitable for industrial-scale production. google.com

Mechanism and Kinetics of Formation

The formation of this compound is primarily achieved through transition-metal catalyzed cross-coupling reactions, which involve the creation of a crucial carbon-carbon (C-C) bond between two separate aryl rings. The most prominent methods are variants of the Suzuki and Grignard-based coupling reactions.

Detailed Reaction Mechanisms for C-C Bond Formation

The synthesis of this compound relies on catalytic cycles that facilitate the C-C bond formation. The two predominant mechanisms are the Suzuki-Miyaura coupling and Grignard-reagent based cross-coupling.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl compounds and is a common industrial route for synthesizing this compound. fishersci.com It typically involves the reaction of an aryl halide (e.g., o-bromobenzonitrile or o-chlorobenzonitrile) with an organoboron compound, such as p-tolylboronic acid, catalyzed by a palladium(0) complex. rochester.edu The catalytic cycle consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (o-chlorobenzonitrile), forming a Pd(II) complex.

Transmetalation: This step requires the activation of the organoboron compound by a base (e.g., cesium carbonate, potassium phosphate). rochester.edumt.com The activated tolyl group from the p-tolylboronic acid is then transferred to the palladium(II) center, displacing the halide. mt.com

Reductive Elimination: The two organic groups (the cyanophenyl and tolyl groups) on the palladium center are eliminated as the final product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. google.com

Grignard Reagent Cross-Coupling (Kumada-type reaction): This method utilizes a Grignard reagent, such as p-tolylmagnesium chloride, which reacts with an aryl halide like o-chlorobenzonitrile. mubychem.comtcichemicals.com The reaction is typically catalyzed by nickel or manganese complexes. mubychem.com

Oxidative Addition: Similar to the Suzuki coupling, a low-valent metal catalyst (e.g., Ni(0)) inserts into the carbon-chlorine bond of o-chlorobenzonitrile.

Transmetalation: The tolyl group from the Grignard reagent (p-tolylmagnesium chloride) is transferred to the metal center.

Reductive Elimination: The coupled product, this compound, is eliminated, regenerating the active catalyst.

This method is effective and uses inexpensive starting materials, but may lead to more byproducts, such as homocoupled 4,4'-dimethylbiphenyl. fishersci.comsmolecule.com

Kinetic Studies and Reaction Rate Influences

The rate and efficiency of this compound synthesis are highly dependent on several factors, including the choice of catalyst, solvent, temperature, and the nature of the reactants.

Catalyst and Ligands: The choice of transition metal and its associated ligands is critical. For Suzuki couplings, palladium catalysts such as Pd(OAc)2 are often used with phosphine ligands like XPhos or XantPhos, which stabilize the catalyst and influence its activity. rochester.edu In Grignard-based couplings, catalysts like bis(triphenylphosphine)nickel(II) dichloride and manganese(II) chloride have been shown to produce high yields, with Ni(PPh3)2Cl2 achieving yields of 81.8%. mubychem.comsmolecule.com

Solvents: The reaction medium significantly impacts yield. For Grignard-based couplings, tetrahydrofuran (THF) is a preferred solvent, and mixed solvent systems like toluene-THF have been developed for industrial applications. mubychem.comtcichemicals.com Yields in THF are noted to be significantly higher than in toluene alone. mubychem.com For Suzuki reactions, solvents such as dioxane may be used. rochester.edu

Temperature: Reaction temperature is a key parameter for controlling reaction rate and minimizing byproduct formation. Grignard reactions for this synthesis have been controlled at temperatures ranging from -5°C to 32°C. mubychem.comsmolecule.com Higher temperatures can accelerate the reaction but may also promote the formation of unwanted side products.

Reactant Reactivity: The reactivity of the aryl halide is a crucial kinetic factor. Aryl bromides and iodides are more reactive than aryl chlorides. The high stability of the aromatic carbon-chlorine bond in o-chlorobenzonitrile presents a challenge, making it less reactive, though its low cost makes it attractive for industrial-scale production. mubychem.com

Interactive Data Table: Factors Influencing Reaction Yield

| Catalyst | Reactants | Solvent System | Temperature (°C) | Yield (%) |

| Ni(PPh3)2Cl2 | o-chlorobenzonitrile, p-tolylmagnesium chloride | Toluene-THF | - | 81.8% |

| MnCl2 | o-chlorobenzonitrile, p-tolylmagnesium chloride | THF | -5 | 79.4% |

| Pd Complex | o-bromobenzonitrile, p-bromotoluene | THF | 45 | - |

| Ni(II)/Zn | o-chlorobenzonitrile, p-methylphenylmagnesium chloride | THF | 28-32 | - |

Purification and Isolation Techniques

After synthesis, a multi-step purification process is required to isolate this compound from unreacted starting materials, catalysts, and byproducts like 4,4'-dimethylbiphenyl.

Chromatographic Methods

Chromatography is a fundamental technique for assessing the purity of this compound. Gas Chromatography (GC) is specifically used for the quantitative analysis of the crude product to determine yield and the percentage of impurities. tcichemicals.com For preparative purification on a laboratory scale, column chromatography is a standard method employed to separate the biphenyl (B1667301) product from other compounds.

Recrystallization Procedures

Recrystallization is an effective method for purifying the crude solid product. The process relies on the differential solubility of the desired compound and impurities in a suitable solvent. This compound is soluble in organic solvents such as methanol, ethanol (B145695), and acetone. smolecule.com A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce the formation of pure crystals. One documented method uses petroleum ether for the crystallization of the product after distillation.

Distillation Techniques

For large-scale purification, fractional distillation under reduced pressure is a highly effective technique. This method separates compounds based on their different boiling points. A specific industrial process involves a two-stage vacuum distillation: smolecule.com

Byproduct Removal: The first fraction is collected at a flask temperature of 80-100°C and a top temperature of 80-95°C under a vacuum of 0.06-0.095 MPa. This step effectively removes lower-boiling point byproducts, primarily 4,4'-dimethylbiphenyl. smolecule.com

Product Isolation: The desired this compound is collected as the second fraction. The heating temperature is increased to 180-195°C, with a top temperature of 160-170°C, while maintaining the vacuum. This process can yield the final product with a purity of up to 99.8%. smolecule.com

Interactive Data Table: Distillation Parameters for Purification

| Fraction | Purpose | Flask Temperature (°C) | Top Temperature (°C) | Vacuum (MPa) |

| 1 | Byproduct Removal | 80 - 100 | 80 - 95 | 0.06 - 0.095 |

| 2 | Product Collection | 180 - 195 | 160 - 170 | 0.06 - 0.095 |

Process Development and Industrial Scalability

Transitioning the synthesis of this compound to an industrial scale necessitates a focus on robust and efficient chemical processes. Key considerations include catalyst efficiency, reaction kinetics, solvent choice, and by-product management, all of which have significant economic and environmental implications.

Economic and Environmental Considerations in Large-Scale Production

The economic viability of producing this compound on a large scale is intrinsically linked to environmental sustainability. The primary factors influencing these aspects are the cost of raw materials and catalysts, waste generation, and energy consumption.

Raw Materials and Catalysts: The choice of starting materials is a critical economic driver. For a Suzuki-type coupling, using inexpensive and readily available aryl chlorides is preferable to more reactive but costly aryl bromides or iodides asianpubs.org. However, the lower reactivity of aryl chlorides often requires more advanced and expensive catalyst systems asianpubs.org. Palladium-based catalysts, while highly effective, represent a significant cost component . Research into developing highly active catalysts that can be used in low loadings or recycled effectively is crucial for improving process economics patsnap.comgoogle.com. The development of recyclable, environment-friendly catalysts is a major focus in green chemistry to mitigate costs and environmental impact google.com.

Environmental Impact and Waste: The chemical industry faces stringent environmental regulations governing waste disposal and emissions. The synthesis of biphenyl compounds can generate significant waste streams, including inorganic salts from the base used in the reaction and residual solvents google.com. The compound itself may be classified as hazardous to the environment, requiring careful handling and disposal procedures. For instance, related cyanobiphenyl compounds are noted as being very toxic to aquatic life with long-lasting effects. Minimizing waste through high-yield reactions and effective recycling programs is paramount.

| Consideration | Economic Impact | Environmental Impact | Mitigation Strategy |

| Starting Materials | High cost of bromo/iodo-arenes vs. cheaper chloro-arenes asianpubs.org. | Varies with the synthesis route of the raw material. | Utilize readily available and less expensive starting materials like p-chlorotoluene asianpubs.org. |

| Catalyst | Palladium catalysts are expensive, impacting overall cost . | Potential for heavy metal contamination in waste streams. | Develop catalysts with high turnover numbers; implement catalyst recycling protocols patsnap.com. |

| Waste Generation | High cost of treating and disposing of hazardous waste. | Generation of inorganic salt by-products and solvent waste pollutes the environment google.com. | Optimize reaction selectivity; recycle solvents and catalysts. |

| Energy Consumption | High energy costs for heating, cooling, and distillation. | Significant CO2 emissions and consumption of fossil fuels. | Use of continuous flow reactors; optimizing reaction temperature and pressure. |

Solvent Selection and Recycling in Industrial Processes

Solvent choice is a critical factor in the industrial synthesis of this compound, influencing reaction efficiency, product purity, safety, cost, and environmental footprint.

Solvent Selection: Solvents must effectively dissolve reactants and facilitate the catalytic cycle. Tetrahydrofuran (THF) is a common solvent for Grignard-based and Suzuki coupling reactions, but its industrial recycling can be challenging asianpubs.org. Mixed solvent systems, such as toluene-THF, have been explored to improve reaction yields and facilitate easier recycling asianpubs.org. The industry is increasingly moving towards "greener" solvents to replace hazardous options like chlorinated solvents acs.org. The ideal solvent should have a low environmental impact, be non-toxic, recyclable, and cost-effective.

| Solvent | Application/Properties | Recycling & Environmental Considerations |

| Toluene | Often used in Suzuki couplings; can be part of a recyclable mixed-solvent system with THF asianpubs.org. | Recyclable through distillation. Considered a hazardous air pollutant. |

| Tetrahydrofuran (THF) | Common solvent for Grignard reagent formation and coupling reactions asianpubs.orggoogle.comguidechem.com. | Reuse in industrial processes can be difficult; can form explosive peroxides asianpubs.org. |

| 1,4-Dioxane | Used as a solvent in Suzuki coupling reactions patsnap.commdpi.com. | Recyclable but is a suspected carcinogen and has high environmental persistence. |

| "Green" Solvents (e.g., Carbonate Esters) | Investigated as replacements for hazardous chlorinated solvents in related processes acs.org. | Generally have better environmental, health, and safety profiles. Biodegradability varies. |

Minimization of By-product Formation

In the synthesis of biphenyls via cross-coupling reactions, the formation of by-products reduces the yield of the desired product and complicates purification, thereby increasing costs.

Common By-products: The most common by-product in Suzuki-type reactions for compounds like this compound is the homocoupling of the starting materials. This would result in the formation of 4,4'-dimethylbiphenyl and 4,4'-biphenyldicarbonitrile. The formation of these impurities is highly dependent on the catalyst, ligands, base, and reaction conditions used. For instance, in the synthesis of the 2-cyano isomer, 4,4'-dimethylbiphenyl is a frequently observed by-product asianpubs.orgguidechem.com.

Control Strategies: Minimizing these by-products is a key aspect of process optimization. Strategies include:

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand can significantly influence the selectivity of the cross-coupling reaction over homocoupling. Phenylated impurities derived from phosphorus ligands can also be a concern, requiring careful selection of the ligand system researchgate.net.

Control of Reaction Parameters: Temperature, reaction time, and the rate of addition of reagents are crucial. For example, controlling the concentration of a Grignard reagent in the reaction mixture has been shown to reduce the formation of dimethylbiphenyl google.com.

Stoichiometry: Carefully controlling the molar ratio of the coupling partners can help maximize the formation of the desired product and minimize unreacted starting materials and homocoupled by-products.

A robust industrial process for this compound would involve a multi-faceted optimization approach, balancing the cost of materials and catalysts with the need for high yield, purity, and adherence to environmental regulations.

Spectroscopic and Advanced Characterization of 4 Cyano 4 Methylbiphenyl

Vibrational Spectroscopy

Raman Spectroscopy (FT-Raman, Resonance Raman)

Vibrational spectroscopy provides significant insight into the molecular structure of 4-Cyano-4'-methylbiphenyl. While specific experimental spectra for the methyl derivative are not extensively detailed in the surveyed literature, comprehensive studies on homologous 4'-alkyl-4-cyanobiphenyls (nCBs) offer a robust framework for understanding its key vibrational modes. researchgate.netnih.gov

The Raman spectrum of a cyanobiphenyl compound is distinguished by several characteristic bands. The most prominent of these is the C≡N (nitrile) stretching mode, which is highly sensitive to the local molecular environment and intermolecular interactions. nih.govresearchgate.net For the broader family of 4'-alkyl-4-cyanobiphenyls, this band typically appears in the 2225-2230 cm⁻¹ region. nih.gov For instance, in 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), the C≡N stretch is observed at 2229 cm⁻¹. nih.gov The position of this peak can shift depending on solvent polarity, indicating changes in solute-solvent interactions. nih.gov

Other significant vibrations include the stretching of the C-C bond linking the two phenyl rings, breathing modes of the aromatic rings, and C-H in-plane deformations. nih.gov Temperature-dependent studies on related compounds have shown that bands such as the ν(C≡N) can exhibit splitting at temperatures below the transition to the nematic liquid crystalline phase, suggesting the presence of polymorphism in the solid crystalline state. nih.gov Theoretical studies using Density Functional Theory (DFT) have also been employed to calculate and analyze the vibrational spectra for various cyanobiphenyl liquid crystals, providing assignments for the observed Raman activities. publisherjee.combohrium.comcomputersciencejournal.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| C≡N Stretch | ~2229 | 4'-pentyl-4-cyanobiphenyl (5CB) nih.gov |

| C-C Biphenyl (B1667301) Linking Stretch | Not specified | 4'-alkyl-4-cyanobiphenyls nih.gov |

| C-C Aromatic Ring Breathing | Not specified | 4'-alkyl-4-cyanobiphenyls nih.gov |

| C-H In-plane Deformation | Not specified | 4'-alkyl-4-cyanobiphenyls nih.gov |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

The electronic absorption properties of this compound are primarily dictated by the π-conjugated biphenyl core. The substitution of methyl and cyano groups on the biphenyl structure modifies the electronic transitions. Early spectroscopic studies on methylbiphenyls provide foundational data on their ultraviolet absorption spectra. science-softcon.de The π → π* transitions of the aromatic system are responsible for the characteristic absorption bands in the UV region. The addition of a cyano group, an electron-withdrawing group, can influence the position and intensity of these absorption maxima.

While specific photoluminescence (PL) data for this compound is not extensively documented, studies on related cyanobiphenyls are informative. The fluorescence behavior of these molecules is of interest, particularly in the context of liquid crystal displays and organic light-emitting diodes. For example, the introduction of a cyano group into other fluorescent molecules has been shown to remarkably increase the fluorescence quantum yield. mdpi.com However, many cyanobiphenyls are primarily studied for their liquid crystalline properties rather than their intrinsic luminescence. Studies on the photochemical degradation of related compounds like 4-cyano-4'-pentylbiphenyl (5CB) upon exposure to UV light indicate that the molecule does absorb in the UV range, leading to chemical changes. researchgate.netnih.gov

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure

A solved single-crystal structure specifically for this compound was not identified in the surveyed literature. However, the crystal structures of numerous closely related 4-cyano-4'-alkoxybiphenyl and 4-cyano-4'-alkylbiphenyl compounds have been determined, providing a clear model for the expected solid-state conformation. researchgate.netresearchgate.net

These studies consistently show that the biphenyl moiety is not planar in the solid state. A significant dihedral (twist) angle exists between the planes of the two phenyl rings. For example, the structure of 4-cyano-4′-n-undecyloxybiphenyl shows a dihedral angle of 31.5(6)°. researchgate.netiaea.org Similarly, 4-cyano-4'-n-decycloxybiphenyl and 4-cyano-4'-n-dodecycloxybiphenyl exhibit dihedral angles of 31.2(7)° and 31.0(2)°, respectively. researchgate.net This twisted conformation is a general feature of biphenyl derivatives in the crystalline phase. The molecular packing in these crystals is typically characterized by an antiparallel arrangement of molecules, driven by dipole-dipole interactions of the cyano groups, which is a precursor to the formation of smectic liquid crystal phases.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Dihedral Angle (°) |

|---|---|---|---|---|

| 4-cyano-4′-n-undecyloxybiphenyl researchgate.netiaea.org | Monoclinic | C2/c | a=84.108Å, b=7.159Å, c=6.922Å, β=91.6° | 31.5(6) |

| 4-cyano-4'-n-decycloxybiphenyl researchgate.net | Monoclinic | C2/c | Not specified | 31.2(7) |

| 4-cyano-4'-n-dodecycloxybiphenyl researchgate.net | Monoclinic | C2/c | Not specified | 31.0(2) |

Powder X-ray Diffraction for Crystalline Phases

For instance, the molecular structure of 4,4′-diisocyano-3,3′-dimethylbiphenyl was determined from a powder diffraction study, revealing a monoclinic crystal system. nih.gov This demonstrates the power of PXRD in characterizing the solid-state structure of biphenyl derivatives. Furthermore, techniques such as wide-angle X-ray diffraction have been applied to investigate phase transformations in homologous compounds like 4-cyano-4'-pentylbiphenyl (5CB), providing information on the different solid polymorphs and their transitions to liquid crystal phases. kisti.re.kr Therefore, PXRD remains an essential technique for quality control and phase identification in the synthesis and application of this compound.

| Parameter | Value |

|---|---|

| Formula | C₁₆H₁₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9045 (4) |

| b (Å) | 14.6235 (4) |

| c (Å) | 7.61672 (15) |

| β (°) | 105.483 (2) |

| Volume (ų) | 1277.84 (7) |

Theoretical and Computational Studies of 4 Cyano 4 Methylbiphenyl

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of 4-Cyano-4'-methylbiphenyl at the atomic level. These methods are used to predict molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. opennano.lifecomputersciencejournal.org It has been applied to the cyanobiphenyl series to optimize molecular geometries and compute various electronic properties. For instance, the B3LYP functional combined with basis sets like 6-31G(d) or 6-31G** is a common approach for these types of systems. opennano.lifecomputersciencejournal.orgresearchgate.net

| Methodology | Basis Set | Properties Investigated | Studied Compound(s) |

|---|---|---|---|

| DFT (B3LYP) | 6-31G** | Geometry Optimization, IR/Raman Spectra, Atomic Charges | 4-Alkyl-4'-cyanobiphenyls opennano.lifecomputersciencejournal.org |

| DFT (B3LYP) | 6-31G(d) | Geometry Optimization, Intermolecular Interaction Energy | 4-(4-hydroxylbutyloxy)-4'-cyano-biphenyl researchgate.net |

| DFT (B3LYP, M062X) | Not Specified | Molecular Polarizability, HOMO-LUMO Gap | 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) researchgate.net |

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods, which are based on first principles without the inclusion of empirical parameters, provide a rigorous framework for studying molecular systems. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It serves as a starting point for more advanced methods that include electron correlation.

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF approximation by accounting for electron correlation effects. ru.nlfiveable.mewikipedia.org The theory treats the correlation as a perturbation to the Hartree-Fock Hamiltonian, with corrections typically calculated to the second (MP2), third (MP3), or fourth (MP4) order. ru.nlfiveable.mewikipedia.org MP2 is the most common and cost-effective variant, recovering a significant portion of the correlation energy. fiveable.me While these methods are standard in computational chemistry for calculating accurate energies and molecular properties, specific studies applying Møller-Plesset perturbation theory to this compound are not extensively detailed in the surveyed literature. ru.nlfiveable.mewikipedia.org

HOMO-LUMO Gap Analysis and Electronic Transitions

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic properties and chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that characterizes molecular stability and the energy required for electronic excitation. nih.gov

Time-dependent density functional theory (TD-DFT) is frequently used to calculate the energies of electronic transitions, which correspond to the absorption of light. materialsciencejournal.org For cyanobiphenyls and related compounds, the HOMO-LUMO gap influences their optical properties. researchgate.net A smaller gap generally indicates higher chemical reactivity and polarizability. nih.gov The values of HOMO and LUMO energies are also used to calculate various chemical reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness. materialsciencejournal.org

| Finding | Significance | Methodology | Source |

|---|---|---|---|

| The HOMO-LUMO energy gap indicates the stability of a structure. | A smaller gap suggests higher chemical reactivity, biological activity, and polarizability. | DFT | nih.gov |

| HOMO and LUMO energy values can be used to derive chemical descriptors like ionization potential and electron affinity. | Provides a quantitative measure of a molecule's reactivity. | TD-DFT | materialsciencejournal.org |

| An external electric field can modulate the HOMO-LUMO energy gap. | Relevant for understanding the behavior of the molecule in electro-optical devices. | DFT | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamics of materials in different phases. rsc.orgmdpi.com

Force Field Development and Validation

The accuracy of MD simulations is highly dependent on the quality of the underlying force field (FF), which is a set of parameters and mathematical functions describing the potential energy of the system. nih.gov For liquid crystals like cyanobiphenyls, developing a reliable force field is crucial for accurately reproducing their complex phase behavior. nih.gov

A common strategy involves reoptimizing existing force fields, such as the TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom), to better match experimental data like bulk density. nih.gov The validation of a new force field is a critical step. For the cyanobiphenyl (nCB) series, a force field developed for one homolog, such as 4-cyano-4'-pentylbiphenyl (5CB), can be validated by testing its ability to reproduce the known properties of another homolog, like 4-cyano-4'-octylbiphenyl (B51350) (8CB). nih.gov Successful reproduction of phase transition temperatures (e.g., nematic-isotropic and smectic-nematic) and dynamic properties for 8CB demonstrates the transferability and reliability of the force field for the entire nCB series, including this compound. nih.gov

Conformational Analysis and Molecular Behavior in Different Phases

MD simulations are extensively used to study the conformational landscape and collective behavior of cyanobiphenyl molecules in various phases, including the isotropic liquid, nematic, and smectic phases, as well as at interfaces. researchgate.netiphy.ac.cnresearchgate.net These simulations reveal how molecular arrangements and dynamics give rise to the macroscopic properties of the material.

Studies on close homologues provide significant insight into the behavior of this compound. For example, simulations of 4-cyano-4'-pentylbiphenyl (5CB) have successfully reproduced its phase behavior, conformational features, and the arrangement of neighboring molecules. nih.gov Full atomistic MD simulations of 4-n-hexyl-4'-cyanobiphenyl (6CB) at an air-water interface have been used to determine properties like the average tilt angle of the molecules relative to the interface, orientational order parameters, and surface tension. iphy.ac.cnresearchgate.net Simulations of cyanobiphenyl dimers (CBnCB) have elucidated the structure of different nematic phases by analyzing positional and orientational correlation functions. researchgate.net These studies collectively demonstrate the ability of MD simulations to probe the link between molecular structure and the complex phase behavior of cyanobiphenyl liquid crystals.

| Compound Simulated | Phase/Environment | Key Properties Investigated | Source |

|---|---|---|---|

| Cyanobiphenyl dimers (CB7CB) | Isotropic, Nematic | Positional and orientational correlation functions, local molecular organization. | researchgate.net |

| 4-cyano-4'-pentylbiphenyl (5CB) | Bulk liquid crystal | Phase behavior, order parameter, conformational features, diffusion properties. | nih.gov |

| 4-n-hexyl-4'-cyanobiphenyl (6CB) | Air-water interface | Molecular tilt angles, mass density profiles, orientational order parameters, surface tension. | iphy.ac.cnresearchgate.net |

| 4-cyano-4'-pentylbiphenyl (5CB) | Nematic, Isotropic | Orientational properties, correlation functions, translational diffusion coefficients. | researchgate.net |

Diffusion Properties and Molecular Order

Theoretical and computational studies on cyanobiphenyls, a class of molecules to which this compound belongs, have provided critical understanding of their diffusion and ordering behavior, which are fundamental to their applications in liquid crystal technologies. The molecular arrangement in the liquid crystalline state is characterized by a degree of order, intermediate between that of a crystalline solid and an isotropic liquid. mdpi.com

| Factor | Description | Computational Insight | Reference |

|---|---|---|---|

| Molecular Structure | The elongated, rigid shape of cyanobiphenyl molecules promotes anisotropic packing. | Molecular mechanics and DFT can model preferred conformations and aspect ratios. | researchgate.net |

| Intermolecular Forces | Dipole-dipole interactions from the cyano group and π-π stacking of the biphenyl (B1667301) core are primary drivers of molecular alignment. | Quantum mechanical calculations can quantify the strength and directionality of these interactions. | rsc.orgnih.gov |

| Surface Interactions | Chemical functionalization of surfaces can dictate the alignment (planar vs. homeotropic) of adjacent liquid crystal molecules. | Simulations can model the interaction energies between the liquid crystal and various surface chemistries (e.g., hydroxyl or ammonium (B1175870) groups). | nih.gov |

| Temperature | Thermal energy disrupts molecular ordering, leading to phase transitions (e.g., nematic to isotropic). | Molecular dynamics simulations can predict phase transition temperatures and changes in order parameters. | opennano.life |

Computational Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic signatures of cyanobiphenyl compounds. opennano.life These calculations provide valuable information on vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For instance, DFT calculations using the B3LYP method have been employed to optimize the geometry and calculate the analytical frequencies of 4-alkyl-4'-cyanobiphenyls. opennano.life Such studies reveal how molecular structure, including the inter-ring angle of the biphenyl core, influences the vibrational modes. opennano.life The cyano (C≡N) stretching vibration is a particularly sensitive probe of the molecular environment and intermolecular interactions. rsc.org

First-principles calculations have also been successfully applied to investigate NMR chemical shifts in cyanobiphenyl derivatives. nih.gov By comparing the calculated chemical shifts for a full crystal structure with those of an isolated molecule, the effects of intermolecular interactions, such as hydrogen bonding and aromatic ring currents, can be quantified. nih.gov For example, in a study on 4-cyano-4'-ethynylbiphenyl, these calculations helped to separate the contributions of weak C≡CH···N≡C hydrogen bonds from other crystal packing effects on the observed ¹³C and ¹⁵N chemical shifts. nih.gov

Intermolecular Interactions and Aggregation Behavior

The aggregation and self-assembly of this compound are governed by a variety of non-covalent intermolecular interactions. Computational studies are essential for dissecting the nature and strength of these forces.

The aromatic biphenyl core of this compound facilitates π-π stacking interactions, which are crucial for the formation of ordered structures. mdpi.com These interactions involve the attractive, noncovalent forces between electron-rich π systems of adjacent molecules. Computational studies on related systems, such as the radical anions of 4-cyano-4'-hexylbiphenyl (6CB), have shown that π-π interactions are critical for dimerization. researchgate.net The geometry of this stacking, whether face-to-face or offset, can be predicted using quantum chemical calculations, which also quantify the stabilization energy of these interactions. mdpi.com This attractive force is a primary driver for the parallel or anti-parallel arrangement of molecules in the condensed phase. rsc.org

While conventional hydrogen bonding is not intrinsic to this compound itself, the cyano group can act as a hydrogen bond acceptor. mdpi.com Computational studies on related molecules have investigated weak hydrogen bonds, such as C-H···N interactions. nih.gov For example, first-principles calculations on 4-cyano-4'-ethynylbiphenyl have detailed the C≡CH···N≡C weak hydrogen bonds that influence its crystal packing. nih.gov

Beyond hydrogen bonding, dipole-dipole interactions play a significant role, primarily due to the large dipole moment of the terminal cyano group. researchgate.netnih.gov These interactions contribute substantially to the anti-parallel pairing of molecules in many cyanobiphenyl liquid crystals, which helps to minimize the net dipole moment of molecular aggregates. rsc.org Computational modeling can map the electrostatic potential of the molecule, highlighting the positive and negative regions that drive these electrostatic interactions. mdpi.com

The interplay of the aforementioned intermolecular forces—π-π stacking and dipole-dipole interactions—drives the molecular association and self-assembly of this compound. northwestern.edu This process is fundamental to the formation of its liquid crystal phases. Computational simulations can model how individual molecules aggregate into larger, ordered domains. arxiv.org

The self-assembly process can be highly specific, leading to complex supramolecular structures. northwestern.edunih.gov In related systems, the combination of π-electron-rich and π-electron-deficient units, along with hydrogen bond donors and acceptors, has been used to direct the self-assembly of intricate structures like catenanes. northwestern.edu For cyanobiphenyls, the balance between the attractive forces of π-π stacking and the electrostatic dipole-dipole interactions dictates the specific packing arrangement and, consequently, the mesophase properties. rsc.org The aggregation process can also significantly impact photophysical properties, in some cases leading to phenomena like aggregation-induced emission (AIE) when intramolecular rotations are restricted in the aggregated state. rsc.orgnih.gov

| Interaction Type | Molecular Origin | Effect on Aggregation | Computational Tools | Reference |

|---|---|---|---|---|

| π-π Stacking | Interaction between the aromatic biphenyl rings. | Promotes stacking of molecules, contributing to columnar or layered structures. | DFT, Ab initio calculations (e.g., MP2, CCSD(T)). | researchgate.netmdpi.com |

| Dipole-Dipole | Strong permanent dipole of the terminal cyano (-C≡N) group. | Leads to head-to-tail or anti-parallel arrangements to minimize electrostatic repulsion. | Electrostatic potential mapping, Molecular dynamics. | rsc.orgnih.gov |

| Weak Hydrogen Bonding | Cyano group can act as an acceptor for C-H donors from neighboring molecules. | Contributes to the specificity of crystal packing and stabilizes the overall structure. | First-principles calculations, Atoms in Molecules (AIM) theory. | nih.gov |

| Van der Waals Forces | Dispersion forces arising from fluctuating dipoles across the entire molecule. | Provides general cohesive energy, holding molecules together in the condensed phase. | Molecular mechanics force fields, DFT with dispersion correction (DFT-D). | opennano.life |

Applications and Advanced Materials Science Research with 4 Cyano 4 Methylbiphenyl

Liquid Crystalline Materials Development

The development of liquid crystalline materials is a primary area of application for cyanobiphenyl compounds. These materials are crucial for a range of technologies, most notably in display applications. The molecular design of compounds like 4-cyano-4'-methylbiphenyl is central to achieving the desired liquid crystal phases and electro-optical properties.

The synthesis of mesogenic (liquid crystal-forming) derivatives based on the 4-cyano-4'-alkylbiphenyl structure is a key area of research for creating novel materials for display applications. researchgate.net Scientists often investigate homologous series, varying the alkyl chain length to fine-tune the material's properties. researchgate.net While traditional synthesis methods often require a separate pathway for each homologue, more efficient "one-pot" techniques have been developed for the parallel synthesis of multiple 4-alkyl-4'-cyanobiphenyl homologues. researchgate.net

These methods allow for the creation of a library of related compounds, which can then be screened for optimal performance. For instance, a convenient one-pot approach involves a biaryl cross-coupling reaction, followed by successive alkylation, which is compatible with a variety of functional groups. researchgate.net The synthesis of more complex derivatives, such as 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, involves the esterification of 4′-hydroxy-[1,1′-biphenyl]-4-carbonitrile with a suitable benzoic acid derivative. nih.gov This modular approach to synthesis enables the systematic modification of the molecular structure to control the resulting material properties.

Table 1: Synthetic Approaches for 4-Cyano-4'-alkylbiphenyl Derivatives

| Method | Description | Key Features |

|---|---|---|

| Parallel "One-Pot" Synthesis | A technique developed for the parallel synthesis of up to five homologues of a given core structure, such as the 4-alkyl-4'-cyanobiphenyl series. researchgate.net | Efficient for creating a library of compounds; allows for monitoring of intermediates via gas chromatography/mass spectrometry. researchgate.net |

| Biaryl Cross-Coupling | A one-pot approach based on the cross-coupling between the sodium salt of the terephthalonitrile (B52192) dianion and a neutral aromatic nitrile in liquid ammonia, followed by alkylation. researchgate.net | Compatible with various functional groups on the benzonitrile; suitable for diverse alkylation reagents. researchgate.net |

| Esterification | Involves reacting 4′-hydroxy-[1,1′-biphenyl]-4-carbonitrile with a carboxylic acid (e.g., 3-(benzyloxy)benzoic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide. nih.gov | Used to create more complex, ester-containing liquid crystal molecules with potentially different mesophase behaviors. nih.gov |

The mesophase behavior of cyanobiphenyl-based liquid crystals is profoundly influenced by their molecular structure. Key structural elements include the rigid biphenyl (B1667301) core, the polar cyano (-CN) terminal group, and the flexible alkyl chain at the other end. nbinno.com The interplay between these components dictates the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. nasa.govnih.gov

Theoretical studies on compounds like p-n-propyl cyanobiphenyl (3CB) have shown that molecular rigidity and intermolecular interactions are crucial for mesophase formation. usm.my The length of the alkyl chain is a critical factor; altering it can significantly change the crystal structure and the phase transition temperatures. nasa.govnih.gov For example, the iconic liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) exhibits a stable nematic phase over a convenient temperature range near room temperature, a direct result of its specific molecular geometry. nbinno.comwikipedia.org This nematic phase is characterized by the long-range orientational order of the molecules, which is essential for applications in displays. nbinno.com

Table 2: Relationship Between Molecular Structure and Mesophase Properties in nCBs

| Structural Feature | Influence on Mesophase Behavior | Example |

|---|---|---|

| Rigid Biphenyl Core | Provides the necessary structural anisotropy for the formation of liquid crystal phases. nbinno.com | The fundamental backbone of all nCB compounds. |

| Polar Cyano Group | Contributes to a strong dipole moment, affecting dielectric anisotropy and alignment in electric fields. nbinno.com | Essential for the electro-optical switching in LCDs. |

| Alkyl Chain Length (n) | Modifies intermolecular forces (van der Waals interactions), affecting melting points and clearing points (nematic-to-isotropic transition). nasa.govnih.gov | 5CB has a nematic range of 22.5–35.0 °C, making it suitable for room-temperature applications. wikipedia.org |

| Molecular Rigidity | Affects the stability of the mesophase; higher rigidity can lead to more stable ordered phases. usm.my | Theoretical models show that as temperature increases, molecular rigidity decreases, allowing for more translational freedom. usm.my |

The 4-cyano-4'-alkylbiphenyl family of compounds, particularly 5CB, are foundational materials in liquid crystal display (LCD) technology. nbinno.com Their efficacy in displays stems directly from their chemical structure. The combination of a rigid core and a polar cyano group allows the molecules to align directionally, forming a nematic liquid crystal phase. nbinno.com This alignment can be precisely manipulated by applying an external electric field. nbinno.com

In an LCD, the liquid crystal material is placed between two polarized substrates. By controlling the voltage across the liquid crystal layer, the orientation of the molecules can be switched, which in turn modulates the passage of light. This mechanism allows for the creation of images on the screen. nbinno.com The specific phase transition temperatures of the cyanobiphenyls are critical design parameters for display manufacturers, ensuring that the displays operate reliably across a wide range of ambient conditions. nbinno.com The consistent quality and predictable electro-optical response of these materials are vital for achieving high resolution, fast response times, and energy efficiency in modern displays. nbinno.com

A promising area of research is the development of liquid crystal-quantum dot (LC-QD) nanocomposites, which have potential applications in displays, energy harvesting, and photonics. researchgate.netresearchgate.net In these composites, cyanobiphenyl liquid crystals like 5CB serve as an anisotropic host medium for quantum dots (QDs). researchgate.net The self-assembling nature of the liquid crystal can be used to control the dispersion and assembly of the QDs. researchgate.net

Researchers investigate mesogen-functionalized quantum dots, where the QDs are coated with liquid crystal-like molecules (mesogenic ligands), to improve their dispersion and stability within the liquid crystal host. researchgate.netresearchgate.net This approach can lead to the formation of well-defined nanoparticle clusters or uniform particle distributions. researchgate.net Such composites can form resonant fluid photonic cavities, where the ordered liquid crystal structure enhances the coupling of light with the quantum dots. researchgate.net The ability to tune the optical properties of these composites by controlling the alignment of the liquid crystal host opens up possibilities for novel photonic devices. researchgate.net

The integration of graphene and other two-dimensional (2D) materials with liquid crystals, including cyanobiphenyls, offers a platform for novel optical and electronic materials. researchgate.netmdpi.com The interactions at the interface between the liquid crystal and the atomically thin 2D surface are highly sensitive to the local energy landscape, which can be influenced by defects in the graphene sheet. researchgate.netmdpi.com

Studies using density functional theory (DFT) have explored the interaction of 4-cyano-4'-pentylbiphenyl (5CB) with graphene containing a monovacancy (a type of defect). mdpi.com These studies show that the vacancy can strengthen the binding of the 5CB molecule. mdpi.com Under certain conditions, the cyano group of the 5CB molecule can even undergo an irreversible chemical reaction, inserting itself into the vacancy. mdpi.com This process alters the electronic properties of the graphene sheet and provides a potential new method for controlling both the liquid crystal's behavior and the graphene's properties. mdpi.com This research paves the way for creating new hybrid materials with tunable and potentially enhanced functionalities for various electronic and optical applications.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

While the cyanobiphenyl scaffold is most famous for its role in liquid crystals, its constituent parts—the cyano group and the biphenyl core—are also relevant in the design of materials for other optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). The core principle of an OLED involves organic molecules that emit light when an electric current is passed through them. The design of these organic emitters is crucial for achieving high efficiency and color purity.

Molecules used in OLEDs often feature donor and acceptor moieties to facilitate charge transfer and recombination, leading to light emission. mdpi.com The electron-withdrawing nature of the cyano group and the conjugated π-system of the biphenyl core are functionalities that are frequently incorporated into more complex molecular architectures for OLEDs. For instance, various derivatives containing carbazole (B46965) (donor) and diphenyl sulfone (acceptor) groups have been investigated as potential blue TADF (Thermally Activated Delayed Fluorescence) emitters, which can theoretically achieve 100% internal quantum efficiency. mdpi.com While this compound itself is not typically used as a primary emitter in OLEDs, the fundamental electronic properties of its cyanobiphenyl structure serve as a valuable building block in the broader field of organic electronics. researchgate.net The significant nonlinear optical response of cyanobiphenyls also suggests their potential as candidates for a variety of photonic applications beyond displays. researchgate.net

Role as a Component in Functional Materials

This compound and its structural analogs are integral components in the formulation of functional materials, most notably in the field of liquid crystals (LCs). smolecule.com The elongated molecular structure of these compounds is conducive to forming the mesophases that are characteristic of liquid crystals. smolecule.com These materials exhibit properties of both liquids and solids, which allows for their application in display technologies. smolecule.com

The orientational and optical properties of nematic liquid crystals can be manipulated by incorporating additives. mdpi.com For instance, the dispersion of photopolymers within a liquid crystal matrix, such as one containing a cyanobiphenyl derivative, allows for the fabrication of polymer-dispersed liquid crystal (PDLC) systems. mdpi.comresearchgate.net These composites can be used to create "smart windows" that can be switched between opaque and transparent states by applying an electric field. mdpi.comresearchgate.net

Optical and Electronic Properties in Devices

The unique optical and electronic properties of materials containing this compound derivatives are central to their use in various devices. In their liquid crystal state, these compounds exhibit significant optical anisotropy, meaning their refractive index is dependent on the orientation of the molecules relative to the direction of light propagation. mdpi.comnycu.edu.tw This birefringence is a key principle behind the operation of liquid crystal displays (LCDs). mdpi.com

The dielectric anisotropy of these materials, which is the difference in electric permittivity parallel and perpendicular to the molecular axis, is another critical property. researchgate.net The positive dielectric anisotropy of many cyanobiphenyl compounds allows their molecular orientation to be controlled by an external electric field. mdpi.com This electro-optical switching is the fundamental mechanism that enables the modulation of light in LCDs and other devices like smart windows. mdpi.com Research has shown that the dielectric properties of liquid crystal composites can be tuned, for example, by doping with nanoparticles, which can alter the threshold voltage and other operational parameters of the device. researchgate.net

Pharmaceutical Research and Drug Development

Precursor and Intermediate in Pharmaceutical Synthesis

This compound, often referred to by its isomer's common name o-tolylbenzonitrile (OTBN) in pharmaceutical literature, is a crucial precursor and intermediate in the synthesis of a significant class of therapeutic agents. smolecule.comepa.govguidechem.com It serves as a fundamental building block in the production of angiotensin II receptor antagonists. smolecule.comguidechem.com The biphenyl structure with the cyano and methyl groups provides the necessary scaffold for the elaboration into more complex drug molecules. guidechem.com Its role as a key intermediate has spurred considerable interest in developing efficient and environmentally friendly synthesis methods. epa.govresearchgate.netgoogle.com

The synthesis of this compound itself is an important area of research, with methods such as Suzuki and Negishi coupling reactions being prominent. google.com These transition metal-catalyzed reactions are employed to form the critical biphenyl bond. google.com

Synthesis of Angiotensin II Receptor Antagonists (Sartans)

The primary pharmaceutical application of this compound is in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans". guidechem.compatsnap.com This class includes major drugs like losartan, valsartan, and irbesartan. guidechem.com The general synthetic strategy involves the chemical modification of the methyl group of the this compound core and the subsequent formation of a tetrazole ring from the cyano group.

The following table provides an overview of the role of this compound in the synthesis of various sartans.

| Sartan Drug | Role of this compound | Key Synthetic Transformation |

|---|---|---|

| Losartan | Key intermediate epa.govresearchgate.net | Coupling with an imidazole (B134444) derivative followed by tetrazole formation newdrugapprovals.orggoogle.com |

| Valsartan | Starting material for a key intermediate acs.orgrjpbcs.comresearchgate.net | Bromination of the methyl group, followed by reaction with L-valine methyl ester and subsequent modifications acs.org |

| Irbesartan | Precursor to a key intermediate | Used to synthesize 2-cyano-4'-bromomethyl biphenyl, a key building block for Irbesartan |

The synthesis of Losartan often involves 2-cyano-4'-methyl biphenyl (an isomer of this compound, also referred to as OTBN) as a key intermediate. epa.govresearchgate.net A common pathway involves the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride to yield OTBN. epa.govresearchgate.net This intermediate is then typically brominated to form 4'-(bromomethyl)-2-cyanobiphenyl. newdrugapprovals.org This brominated compound is subsequently reacted with 2-n-butyl-4-chloro-5-formyl imidazole. newdrugapprovals.org The resulting product then undergoes reduction and finally, the cyano group is converted to a tetrazole ring to yield losartan. newdrugapprovals.orggoogle.com

For Valsartan , a principal synthetic route also starts with 2-cyano-4'-methylbiphenyl (B41195). acs.orgrjpbcs.com The synthesis proceeds with the bromination of the methyl group using a reagent like N-bromosuccinimide (NBS). acs.org The resulting 4'-bromomethyl-2-cyanobiphenyl (B120350) is then reacted with L-valine methyl ester. acs.org This is followed by acylation with valeryl chloride and the formation of the tetrazole ring from the nitrile group, often using an azide (B81097) source, to complete the synthesis of valsartan. acs.org

Investigation of Biological Activities and Interactions

While primarily valued as a synthetic intermediate, some research has explored the direct biological activities of this compound. It has been identified as a monocyte chemoattractant. biosynth.com Studies have indicated that this compound can induce chemotaxis in vitro and stimulate the production of monocyte chemoattractant protein-1 (MCP-1) by human monocytes. biosynth.com Furthermore, it has been shown to stimulate the production of inflammatory cytokines such as TNFα, IL-1β, and IL-6 from human monocytes. biosynth.com

Investigations into the interactions of this compound are also crucial for understanding its reactivity and potential applications. smolecule.com These studies focus on its reactions with various nucleophiles and electrophiles, which is fundamental to its use in synthesizing more complex molecules for therapeutic purposes. smolecule.com Understanding these interactions can also shed light on potential toxicological profiles. smolecule.com

Organic Synthesis Reagent and Building Block

This compound is a significant compound in the field of organic chemistry, serving as a crucial intermediate and building block for the synthesis of more complex molecules. smolecule.combiosynth.com Its bifunctional nature, featuring both a cyano (-C≡N) group and a methyl (-CH₃) group attached to a biphenyl scaffold, provides a versatile platform for a variety of chemical transformations.

Versatile Platform for Introducing Cyano and Methyl Moieties